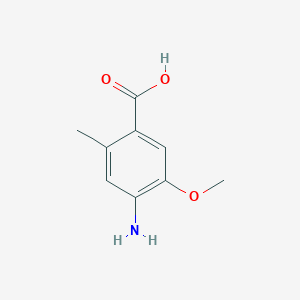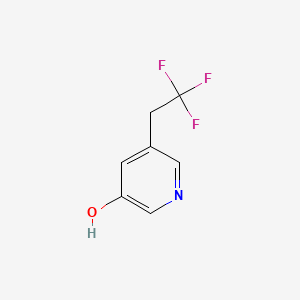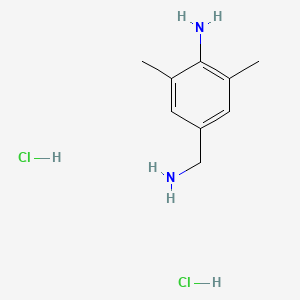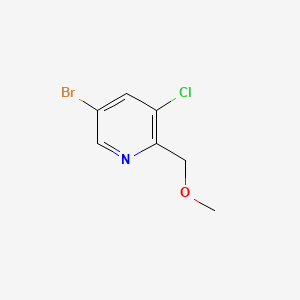![molecular formula C7H3BClF6K B13463431 Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of trifluoromethyl and chloro groups in the phenyl ring makes this compound highly reactive and useful in various applications.
Méthodes De Préparation
The synthesis of potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out under mild conditions, often in the presence of a solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:
2-chloro-5-(trifluoromethyl)phenylboronic acid+KHF2→Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF and dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs, especially those containing trifluoromethyl groups, which are known to enhance the biological activity and metabolic stability of pharmaceuticals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used. In Suzuki-Miyaura coupling, for example, the palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the desired biaryl product.
Comparaison Avec Des Composés Similaires
Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide can be compared with other organotrifluoroborates, such as potassium [2-fluoro-5-formylphenyl]trifluoroborate and potassium [2-chloro-5-methoxyphenyl]trifluoroboranuide. While these compounds share similar reactivity and applications, the presence of different substituents on the phenyl ring can significantly influence their chemical behavior and suitability for specific reactions. The unique combination of chloro and trifluoromethyl groups in this compound makes it particularly valuable in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C7H3BClF6K |
|---|---|
Poids moléculaire |
286.45 g/mol |
Nom IUPAC |
potassium;[2-chloro-5-(trifluoromethyl)phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H3BClF6.K/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15;/h1-3H;/q-1;+1 |
Clé InChI |
BSFFIWDIXWIFSP-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=CC(=C1)C(F)(F)F)Cl)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13463353.png)



![[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate](/img/structure/B13463373.png)


![3-[6-(Aminomethyl)-5-methyl-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13463394.png)
![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13463398.png)




